2-methyl-8-quinolinyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether
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Overview
Description
2-methyl-8-quinolinyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether is a complex organic compound that features a unique structure combining quinoline, thieno, and pyrimidine moieties
Preparation Methods
The synthesis of 2-methyl-8-quinolinyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether involves multiple steps, typically starting with the preparation of the quinoline and thieno intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-methyl-8-quinolinyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5g/mol |
IUPAC Name |
3-(2-methylquinolin-8-yl)oxy-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C21H19N3OS/c1-13-10-11-14-6-5-8-16(19(14)24-13)25-20-18-15-7-3-2-4-9-17(15)26-21(18)23-12-22-20/h5-6,8,10-12H,2-4,7,9H2,1H3 |
InChI Key |
BBBVLTNMOQHHCR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCCC5)SC4=NC=N3)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCCC5)SC4=NC=N3)C=C1 |
Origin of Product |
United States |
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